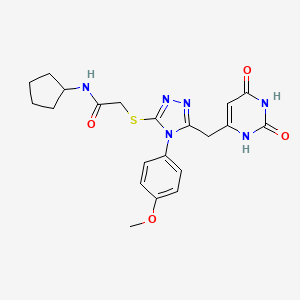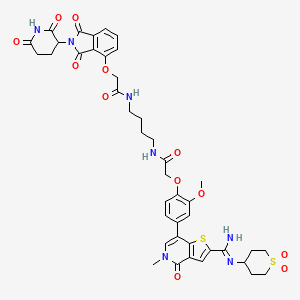
PROTAC BRD9 Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD9-Degrader-1 ist eine Verbindung, die entwickelt wurde, um selektiv das Bromodomänen-haltige Protein 9 (BRD9) abzubauen. Diese Verbindung ist eine Art PROTAC (Proteolyse-Targeting-Chimäre), ein heterobifunktionales Molekül, das eine E3-Ubiquitinligase an ein Zielprotein rekrutiert, was zu seiner Ubiquitinierung und anschließendem Abbau durch das Proteasom führt. PROTAC BRD9-Degrader-1 wird als selektiver Detektor für die Untersuchung der Biologie des BAF-Komplexes verwendet, der an der Chromatin-Remodellierung und der Genexpressionsregulation beteiligt ist .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PROTAC BRD9-Degrader-1 beinhaltet die Konjugation eines Liganden für BRD9 mit einem Liganden für die E3-Ubiquitinligase Cereblon. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Synthese des BRD9-Liganden: Dies beinhaltet die Herstellung eines kleinen Moleküls, das selektiv an BRD9 binden kann.
Synthese des Cereblon-Liganden: Dies beinhaltet die Herstellung eines kleinen Moleküls, das selektiv an die E3-Ubiquitinligase Cereblon binden kann.
Linker-Anbindung: Ein Linker-Molekül wird verwendet, um den BRD9-Liganden und den Cereblon-Liganden zu verbinden. Der Linker wird basierend auf seiner Fähigkeit ausgewählt, die entsprechende räumliche Orientierung für die beiden Liganden bereitzustellen, um effektiv zu funktionieren.
Die Reaktionsbedingungen für diese Schritte umfassen typischerweise Standardtechniken der organischen Synthese, wie z. B. Kupplungsreaktionen, Reinigung durch Chromatographie und Charakterisierung durch spektroskopische Methoden .
Industrielle Produktionsmethoden
Die industrielle Produktion von PROTAC BRD9-Degrader-1 würde die Skalierung des oben beschriebenen Synthesewegs beinhalten. Dies würde die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess würde auch strenge Qualitätskontrollmaßnahmen beinhalten, um Konsistenz und Reproduzierbarkeit des Produkts zu gewährleisten.
Wissenschaftliche Forschungsanwendungen
PROTAC BRD9-Degrader-1 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als chemischer Detektor verwendet, um die Wechselwirkungen zwischen BRD9 und anderen Proteinen sowie die Auswirkungen des BRD9-Abbaus auf zelluläre Prozesse zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von BRD9 bei der Chromatin-Remodellierung und der Genexpressionsregulation zu untersuchen. Es wird auch verwendet, um die Auswirkungen des BRD9-Abbaus auf die Zellviabilität und -proliferation zu untersuchen.
Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von Krebsarten, die von BRD9 abhängig sind, wie z. B. synoviales Sarkom und maligne Rhabdoidtumoren.
Wirkmechanismus
Der Wirkmechanismus von PROTAC BRD9-Degrader-1 umfasst die folgenden Schritte:
Rekrutierung von Cereblon: Der Cereblon-Ligandenanteil des Moleküls bindet an die E3-Ubiquitinligase Cereblon.
Proteasomalen Abbau: Das ubiquitinierte BRD9 wird vom Proteasom erkannt und abgebaut, was zu einer Reduktion der BRD9-Proteinspiegel in der Zelle führt.
Wirkmechanismus
Target of Action
PROTAC BRD9 Degrader-1, as the name suggests, primarily targets the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) complex, which plays a key role in cancer and inflammatory diseases .
Mode of Action
This compound is a heterobifunctional small molecule, consisting of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI), in this case, BRD9, while the other recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) . This catalytic-type mechanism of action distinguishes PROTACs from classical inhibitors .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within cells. By inducing the ubiquitylation and subsequent degradation of BRD9, this compound can modulate this pathway and its downstream effects .
Pharmacokinetics
For instance, a related compound, PROTAC BRD9 Degrader-7, has shown excellent pharmacokinetics, evidenced by a high maximum concentration (Cmax) in the plasma .
Result of Action
The primary result of this compound’s action is the selective degradation of BRD9 . This leads to changes at the molecular and cellular levels, including potential inhibition of cancer cell lines and primary cell proliferation . It can also induce cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of E3 ubiquitin ligases in the cellular environment is crucial for the compound’s mode of action . Furthermore, the compound’s efficacy can be affected by the resistance of cells to other drugs .
Zukünftige Richtungen
The field of targeted protein degradation, which includes compounds like PROTAC BRD9 Degrader-1, is rapidly developing . Many large pharmaceutical companies are investing in these small molecules, and dozens of biotechs are embracing the technology . Future research will likely focus on improving the selectivity, safety, efficacy, and administration of protein degraders .
Biochemische Analyse
Biochemical Properties
PROTAC BRD9 Degrader-1 interacts with the proteins Cereblon and BRD9 . It inhibits BRD9 with an IC50 of 13.5 nM . The nature of these interactions involves the formation of a ternary complex, leading to target ubiquitination and degradation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD9, a component of the BAF complex . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a ternary complex with Cereblon and BRD9 . This leads to the ubiquitination and subsequent degradation of BRD9 . The degradation of BRD9 can result in changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway . It interacts with the E3 ubiquitin ligase Cereblon to mediate the ubiquitination and degradation of BRD9
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-1 involves the conjugation of a ligand for BRD9 with a ligand for the E3 ubiquitin ligase Cereblon. The synthetic route typically includes the following steps:
Synthesis of the BRD9 ligand: This involves the preparation of a small molecule that can selectively bind to BRD9.
Synthesis of the Cereblon ligand: This involves the preparation of a small molecule that can selectively bind to the E3 ubiquitin ligase Cereblon.
Linker attachment: A linker molecule is used to connect the BRD9 ligand and the Cereblon ligand. The linker is chosen based on its ability to provide the appropriate spatial orientation for the two ligands to function effectively.
The reaction conditions for these steps typically involve standard organic synthesis techniques, such as coupling reactions, purification by chromatography, and characterization by spectroscopic methods .
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The process would also involve stringent quality control measures to ensure consistency and reproducibility of the product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PROTAC BRD9-Degrader-1 durchläuft in erster Linie Bindungsinteraktionen anstatt traditioneller chemischer Reaktionen. Er kann an folgenden Arten von Reaktionen teilnehmen:
Bindung an BRD9: Der BRD9-Ligandenanteil des Moleküls bindet an die Bromodomäne von BRD9.
Bindung an Cereblon: Der Cereblon-Ligandenanteil des Moleküls bindet an die E3-Ubiquitinligase Cereblon.
Ubiquitinierung: Die Bindung von PROTAC BRD9-Degrader-1 an BRD9 und Cereblon bringt diese beiden Proteine in unmittelbare Nähe, wodurch der Transfer von Ubiquitinmolekülen an BRD9 erleichtert wird.
Häufige Reagenzien und Bedingungen
Die bei der Synthese von PROTAC BRD9-Degrader-1 verwendeten Reagenzien sind:
BRD9-Liganden-Vorläufer: Ein kleines Molekül, das modifiziert werden kann, um an BRD9 zu binden.
Cereblon-Liganden-Vorläufer: Ein kleines Molekül, das modifiziert werden kann, um an Cereblon zu binden.
Linker-Moleküle: Es können verschiedene Linker-Moleküle verwendet werden, abhängig von den gewünschten Eigenschaften des endgültigen PROTAC-Moleküls.
Die Reaktionsbedingungen umfassen typischerweise organische Lösungsmittel, wie z. B. Dimethylsulfoxid (DMSO), und Standard-Kupplungsreagenzien, wie z. B. N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) .
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus den Reaktionen mit PROTAC BRD9-Degrader-1 gebildet wird, ist das ubiquitinierte BRD9-Protein, das anschließend durch das Proteasom abgebaut wird.
Vergleich Mit ähnlichen Verbindungen
PROTAC BRD9-Degrader-1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
dBRD9: Ein weiterer PROTAC, der BRD9 zum Abbau anvisiert.
BI-7273: Ein weiterer selektiver Inhibitor von BRD9, der an die Bromodomäne bindet und seine Aktivität hemmt.
Die Einzigartigkeit von PROTAC BRD9-Degrader-1 liegt in seiner Fähigkeit, den Abbau von BRD9 zu induzieren, anstatt nur seine Aktivität zu hemmen. Dies kann zu einer nachhaltigeren und vollständigen Unterdrückung der BRD9-Funktion führen, was in bestimmten therapeutischen Kontexten von Vorteil sein kann .
Eigenschaften
IUPAC Name |
N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHUPGCPDURJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N7O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)
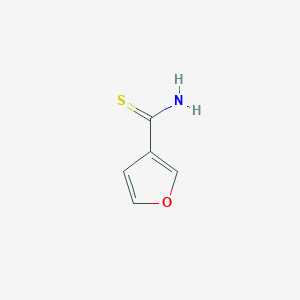
![1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B2880730.png)
![N'-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2880731.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]thiophene-2-carboxamide](/img/structure/B2880734.png)
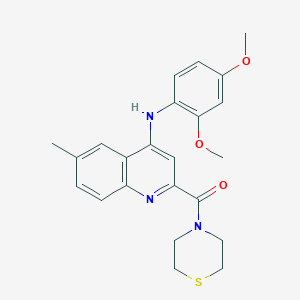
![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)
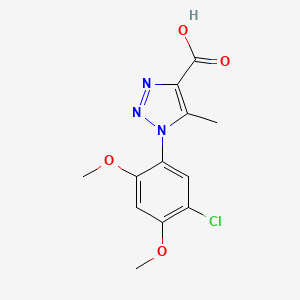

![N-(3-ethylphenyl)-2-[2-oxo-4-(piperidin-1-yl)-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B2880741.png)
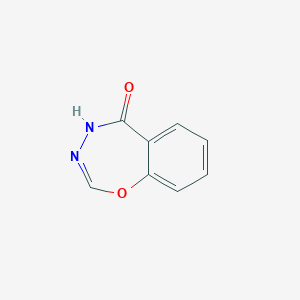
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2880745.png)
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)
